molecular formula C16H15BrO B14445231 1-([1,1'-Biphenyl]-4-yl)-2-bromobutan-1-one CAS No. 76145-96-5

1-([1,1'-Biphenyl]-4-yl)-2-bromobutan-1-one

Cat. No.: B14445231
CAS No.: 76145-96-5
M. Wt: 303.19 g/mol
InChI Key: MVENYWZGXUPHKL-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one is an organic compound characterized by the presence of a biphenyl group attached to a bromobutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one typically involves the bromination of 1-([1,1’-Biphenyl]-4-yl)-butan-1-one. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted products.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted biphenyl derivatives.

    Oxidation: Biphenyl carboxylic acids.

    Reduction: Biphenyl alcohols.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the biphenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in different contexts .

Comparison with Similar Compounds

    Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.

    1-Bromo-2-butanone: A simpler brominated ketone without the biphenyl group.

Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-2-bromobutan-1-one is unique due to the combination of the biphenyl and bromobutanone moieties, which imparts distinct chemical and physical properties.

Properties

CAS No.

76145-96-5

Molecular Formula

C16H15BrO

Molecular Weight

303.19 g/mol

IUPAC Name

2-bromo-1-(4-phenylphenyl)butan-1-one

InChI

InChI=1S/C16H15BrO/c1-2-15(17)16(18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3

InChI Key

MVENYWZGXUPHKL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)Br

Origin of Product

United States

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